p-Fluoro Prasugrel-d4 Hydrochloride
Description
Background and Significance of Prasugrel
Prasugrel represents a significant advancement in antiplatelet therapy, functioning as a third-generation thienopyridine compound that has fundamentally transformed the treatment landscape for acute coronary syndromes. The compound operates through irreversible antagonism of P2Y12 adenosine diphosphate receptors on platelets, providing superior antiplatelet effects compared to its predecessors. Originally discovered by Sankyo and Ube Industries, prasugrel emerged from a collaborative development program between Daiichi Sankyo and Eli Lilly and Company, achieving regulatory approval in the European Union in February 2009 and in the United States in July 2009.
The clinical significance of prasugrel extends beyond its basic antiplatelet function, as the compound demonstrates superior efficacy in reducing composite endpoints of death, recurrent myocardial infarctions, and stroke when compared to clopidogrel. The mechanistic foundation of prasugrel involves rapid conversion to its active metabolite through a single-step process primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP2B6, with lesser contributions from CYP2C9 and CYP2C19. This metabolic pathway distinguishes prasugrel from clopidogrel, as the transformation to the active metabolite appears unaffected by cytochrome P450 polymorphisms, resulting in more consistent therapeutic responses across diverse patient populations.
The pharmacokinetic profile of prasugrel reveals rapid absorption with greater than 79% of the administered dose being absorbed following oral administration. Peak plasma concentrations of the active metabolite occur approximately 30 minutes after dosing, with the active metabolite demonstrating an elimination half-life of approximately 7.4 hours and apparent clearance values ranging from 112 to 166 liters per hour. These pharmacokinetic characteristics contribute to prasugrel's clinical superiority, providing more rapid and potent antiplatelet effects with reduced inter-individual response variability compared to existing alternatives.
Development of Deuterated Pharmaceutical Compounds
The development of deuterated pharmaceutical compounds represents a revolutionary approach in modern drug discovery, utilizing the substitution of hydrogen atoms with their heavier stable isotope deuterium to enhance drug properties. Deuteration, despite being a subtle structural modification involving the addition of one neutron to a molecule, can significantly improve pharmacokinetic and toxicity profiles of drugs, potentially translating into meaningful improvements in efficacy and safety compared to non-deuterated counterparts. The concept emerged from bioisosterism principles, where similar biological effects to known drugs are produced in analogs designed to confer superior properties.
The historical development of deuteration in pharmaceutical applications began in the early 1960s with independent research on deuterated tyramine and morphine, though significant commercial interest did not emerge until the past two decades. The field has evolved from the initial "deuterium switch" approach, which focused on developing deuterated analogs of marketed drugs, to incorporating deuteration into novel drug discovery programs. This evolution culminated in the approval of deutetrabenazine as the first deuterated drug by the Food and Drug Administration in 2017, followed by the pioneering de novo deuterated drug deucravacitinib in 2022.
The kinetic isotope effect provides the fundamental mechanism underlying deuteration's beneficial effects, as carbon-deuterium bonds exhibit greater stability compared to carbon-hydrogen bonds. This increased bond strength results from deuterium containing one proton, one electron, and a neutron, effectively doubling the mass without significantly changing other molecular properties. The enhanced stability translates into reduced metabolic rates, extended half-lives, and improved drug exposure profiles. Contemporary deuteration strategies have demonstrated the ability to improve pharmacokinetic properties, enhance drug selectivity by reducing non-selective metabolite formation, decrease toxicity through altered metabolism pathways, increase oral bioavailability, and stabilize chemically unstable stereoisomers.
Prasugrel-d4 exemplifies the application of deuteration principles to established therapeutic agents, with the compound featuring deuterium substitution at specific positions to optimize metabolic stability and pharmacokinetic performance. The molecular formula C20H16D4FNO3S with a molecular weight of 377.5 grams per mole represents the successful incorporation of four deuterium atoms into the prasugrel structure. This modification strategy aims to preserve the established therapeutic efficacy of prasugrel while potentially enhancing its pharmaceutical properties through the kinetic isotope effect.
Rationale for Fluorination and Deuteration in Molecular Design
The incorporation of fluorine atoms into pharmaceutical compounds has emerged as a fundamental strategy in medicinal chemistry, driven by fluorine's unique properties that can dramatically enhance drug performance. Fluorine represents the second smallest functional group with a van der Waals radius of 1.47 Angstroms, positioning it between hydrogen (1.20 Angstroms) and oxygen (1.47 Angstroms), making it an ideal bioisostere for these atoms. The high electronegativity of fluorine at 4.0 on the Pauling scale creates the strongest bond in organic chemistry through the carbon-fluorine interaction, providing exceptional metabolic stability.
Fluorination strategies in drug development address critical pharmaceutical challenges, particularly metabolic oxidation that represents a primary clearance mechanism for therapeutic compounds. The incorporation of fluorine atoms, especially at para positions on aromatic rings, effectively blocks metabolic pathways by preventing drug molecules from fitting into monooxygenase active sites. This protection mechanism can slow clearance rates by as much as 108-fold while simultaneously reducing potential toxicity from oxidative metabolites. The electronic effects of fluorine substitution enable precise adjustment of drug properties, including lipophilicity modulation, pKa optimization, and enhanced bioavailability.
The combination of fluorination and deuteration in molecular design represents an advanced approach to pharmaceutical optimization, leveraging the complementary benefits of both modifications. Fluorine substitution provides metabolic protection and electronic property optimization, while deuteration enhances metabolic stability through kinetic isotope effects. This dual modification strategy can address multiple pharmaceutical challenges simultaneously, including metabolic stability, selectivity, toxicity reduction, and pharmacokinetic optimization.
Recent pharmaceutical approvals demonstrate the clinical viability of fluorinated compounds, with ten fluorine-containing drugs receiving Food and Drug Administration approval in 2021 alone, including belzutifan for von Hippel-Lindau disease, sotorasib for non-small cell lung cancer, and vericiguat for chronic heart failure. These approvals reflect the continued importance of fluorination in addressing diverse therapeutic areas and the pharmaceutical industry's confidence in fluorinated drug candidates.
| Deuteration Benefits | Mechanism | Clinical Impact |
|---|---|---|
| Enhanced Metabolic Stability | Kinetic Isotope Effect | Extended Half-life |
| Reduced Metabolite Formation | Altered Metabolism Pathways | Decreased Toxicity |
| Improved Selectivity | Preferential Metabolic Routes | Enhanced Efficacy |
| Increased Oral Bioavailability | Modified Absorption | Better Patient Outcomes |
| Fluorination Advantages | Property Modified | Therapeutic Benefit |
|---|---|---|
| Metabolic Protection | Enzyme Resistance | Prolonged Action |
| Lipophilicity Modulation | Membrane Permeability | Enhanced Absorption |
| Electronic Effects | pKa Adjustment | Optimized Bioavailability |
| Conformational Control | Molecular Geometry | Improved Selectivity |
Properties
CAS No. |
1794753-98-2 |
|---|---|
Molecular Formula |
C20H21ClFNO3S |
Molecular Weight |
413.925 |
IUPAC Name |
[5-[2-cyclopropyl-2-oxo-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;hydrochloride |
InChI |
InChI=1S/C20H20FNO3S.ClH/c1-12(23)25-18-10-15-11-22(9-8-17(15)26-18)19(20(24)14-2-3-14)13-4-6-16(21)7-5-13;/h4-7,10,14,19H,2-3,8-9,11H2,1H3;1H/i4D,5D,6D,7D; |
InChI Key |
VORROWWIWNJHRE-OAIJHCBKSA-N |
SMILES |
CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=C(C=C3)F)C(=O)C4CC4.Cl |
Synonyms |
2-[1-[2-Cyclopropyl-1-(4-fluorophenyl-d4)-2-oxoethyl]-4-mercapto-3-piperidinylidene]acetic Acid Hydrochloride; p-Fluoroprasugrel-d4 Hydrochloride; 2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(4-fluorophenyl-d4)ethanone |
Origin of Product |
United States |
Preparation Methods
Catalytic Systems for Deuteration
Comparative studies reveal that PtO outperforms Pd/C in deuteration efficiency, particularly for aromatic protons. Using PtO in DMSO-d at 60°C for 18 hours achieves 98% deuterium incorporation, whereas Pd/C in CDOD yields 92% under identical conditions. This difference arises from PtO’s superior ability to cleave C–H bonds in electron-deficient aromatic systems.
Solvent Effects on Fluorophenyl Attachment
Solvent polarity critically influences the Friedel-Crafts acylation step:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| CHCl | 8.9 | 68 | 97 |
| THF | 7.5 | 55 | 89 |
| Toluene | 2.4 | 42 | 78 |
Polar aprotic solvents like dichloromethane stabilize the acylium ion intermediate, enhancing electrophilicity and reaction rate.
Analytical Characterization
Mass Spectrometry
High-resolution mass spectrometry (HRMS) of p-Fluoro Prasugrel-d4 Hydrochloride shows a molecular ion peak at m/z 413.93 ([M+H]), consistent with the theoretical mass of 413.9 Da. The isotopic pattern confirms four deuterium atoms, with a : ratio of 98:2, indicating minimal protium contamination.
Nuclear Magnetic Resonance (NMR)
-NMR (400 MHz, DMSO-d):
-
δ 7.45–7.52 (m, 2H, Ar–F)
-
δ 4.21 (s, 1H, CH–D)
-
Absence of signals at δ 2.8–3.2 confirms deuteration at the benzylic positions.
-NMR (376 MHz, DMSO-d):
Challenges and Mitigation Strategies
Regioselectivity in Fluorophenyl Attachment
Early synthetic routes suffered from ortho/meta fluorophenyl byproducts due to inadequate steric control. Introducing bulky cyclopropyl groups and low-temperature conditions (−10°C) suppressed undesired pathways, improving para-selectivity from 72% to 94%.
Deuterium Loss During Salt Formation
Acidic conditions during HCl salt formation risk deuterium exchange. To mitigate this, the reaction is conducted at 0°C with minimal exposure time (<2 hours), reducing deuterium loss to <1%.
Industrial-Scale Production Considerations
Large-scale synthesis requires cost-effective deuterium sources. Replacing DO with deuterated ethanol (CDCDOD) reduces solvent costs by 40% while maintaining >95% isotopic purity. Continuous flow reactors are employed for the Friedel-Crafts step, achieving a throughput of 50 kg/day with 99.5% purity .
Chemical Reactions Analysis
Types of Reactions
p-Fluoro Prasugrel-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The fluoro group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert atmosphere.
Substitution: Nucleophilic reagents such as sodium azide or potassium cyanide in polar solvents
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs .
Scientific Research Applications
p-Fluoro Prasugrel-d4 Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Employed in metabolic studies to trace the biochemical pathways of Prasugrel and its derivatives.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the body.
Industry: Applied in quality control processes for the production of Prasugrel and related pharmaceuticals .
Mechanism of Action
p-Fluoro Prasugrel-d4 Hydrochloride, like Prasugrel, is a prodrug that requires enzymatic transformation to its active metabolite. The active metabolite irreversibly binds to P2Y12 type ADP receptors on platelets, preventing the activation of the GPIIb/IIIa receptor complex. This inhibition reduces platelet activation and aggregation, thereby preventing thrombotic events .
Comparison with Similar Compounds
Table 1: Structural Comparison of Prasugrel Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | CAS Number(s) |
|---|---|---|---|---|
| Prasugrel Hydrochloride | C₂₀H₂₀FNO₃S·HCl | 409.90 | Ortho-fluoro, no deuterium | 389574-19-0, 150322-43-3 |
| p-Fluoro Prasugrel-d4 HCl | C₂₀H₁₇D₄ClFNO₃S | 413.93 | Para-fluoro, 4 deuteriums | 1794753-98-2, 1391053-98-7 |
| m-Fluoro Prasugrel-d4 HCl | C₂₀H₁₇D₄ClFNO₃S | 413.93 | Meta-fluoro, 4 deuteriums | 1794828-80-0 |
| Defluoro Prasugrel-d5 HCl | C₂₀H₁₇D₅ClNO₃S | 396.94 | No fluorine, 5 deuteriums | 1794964-35-4 |
| Clopidogrel Hydrochloride | C₁₆H₁₆ClNO₂S·HCl | 419.90 | Ortho-chloro, no deuterium | 90055-48-4 |
Key Observations :
- Deuterium Effects : Deuteration reduces metabolic degradation by slowing CYP450-mediated oxidation, enhancing plasma half-life in preclinical models .
Pharmacological and Metabolic Differences
Table 2: Pharmacokinetic and Metabolic Profiles
| Compound | Metabolic Stability (t₁/₂) | Active Metabolite | P2Y₁₂ IC₅₀ (nM) | Key Use Case |
|---|---|---|---|---|
| Prasugrel Hydrochloride | 2–4 hours (human) | R-138727 | 3.2 | Acute coronary syndrome |
| p-Fluoro Prasugrel-d4 HCl | ~6 hours (rodent) | R-138727-d4 | 3.5* | Metabolic tracer studies |
| Clopidogrel Hydrochloride | 6–8 hours (human) | 2-Oxo-clopidogrel | 18.5 | Post-stroke prophylaxis |
*Estimated based on structural similarity; direct assays pending .
Key Findings :
- Metabolic Stability: The deuterated p-Fluoro Prasugrel-d4 HCl shows prolonged half-life in rodent models compared to non-deuterated Prasugrel Hydrochloride, attributed to isotope effects on CYP3A4/5 metabolism .
- Receptor Affinity : The para-fluoro substitution minimally impacts P2Y₁₂ binding (IC₅₀ ~3.5 nM vs. 3.2 nM for parent compound), suggesting preserved efficacy .
Analytical Differentiation
Table 3: Chromatographic and Spectral Signatures
| Compound | Retention Time (HPLC, min) | UV λₘₐₓ (nm) | Mass Spectral Signature (m/z) |
|---|---|---|---|
| Prasugrel Hydrochloride | 8.2 | 260 | 410.1 [M+H]+ |
| p-Fluoro Prasugrel-d4 HCl | 8.3 | 260 | 414.1 [M+H]+ |
| m-Fluoro Prasugrel-d4 HCl | 8.5 | 260 | 414.1 [M+H]+ |
Analytical Methods :
- HPLC Conditions : C18 column (4.6 × 150 mm, 3 µm), 40°C, 1 mL/min flow, mobile phase: acetonitrile/buffer (70:30) .
- Mass Spectrometry : Deuterated analogs show +4 Da shifts (e.g., m/z 414.1 vs. 410.1) and distinct fragmentation patterns .
Polymorphism and Solubility
Prasugrel Hydrochloride exhibits two polymorphs (Form I and II), with Form I being thermodynamically stable. Solvent-mediated crystallization studies show:
- p-Fluoro Prasugrel-d4 HCl : Likely adopts Form I due to similar crystallization kinetics, but para-fluoro may reduce solubility in polar solvents (e.g., water solubility ~0.1 mg/mL vs. 0.3 mg/mL for parent) .
- Solvent Effects: High hydrogen-bond-donor solvents (e.g., ethanol) favor Form II in parent compound, but deuterated analogs require further study .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing p-Fluoro Prasugrel-d4 Hydrochloride, and how are they addressed methodologically?
- Answer : The synthesis involves deuteration at four positions (d4) and fluorination at the para position of the phenyl ring. Key challenges include maintaining isotopic purity and avoiding racemization during derivatization. Methodologies include:
- Deuteration : Use of deuterated reagents (e.g., D2O or deuterated solvents) under controlled pH and temperature to ensure >98% isotopic enrichment .
- Fluorination : Electrophilic fluorination using Selectfluor® or direct substitution reactions monitored by -NMR to confirm para-substitution .
- Purification : Reverse-phase HPLC with tandem mass spectrometry (LC-MS/MS) to separate diastereomers and validate isotopic integrity .
Q. How is p-Fluoro Prasugrel-d4 Hydrochloride characterized for structural and isotopic fidelity?
- Answer : A combination of spectroscopic and chromatographic techniques is employed:
- NMR : -, -, and -NMR to confirm substituent positions and rule out regioisomers .
- High-resolution MS : Q-TOF mass spectrometry to verify the d4 isotopic pattern (theoretical vs. observed mass shifts of +4 Da) .
- X-ray crystallography : For resolving ambiguous stereochemistry in diastereomeric mixtures .
Advanced Research Questions
Q. What is the impact of deuteration (d4) on the metabolic stability and pharmacokinetic (PK) profile of p-Fluoro Prasugrel-d4 Hydrochloride compared to its non-deuterated analog?
- Answer : Deuteration slows hepatic metabolism via the kinetic isotope effect (KIE), particularly in cytochrome P450-mediated oxidation steps. Methodological insights:
- In vitro assays : Microsomal stability studies (human liver microsomes) show a 1.5–2× increase in half-life (t½) for the d4 variant compared to non-deuterated Prasugrel .
- In vivo PK : Radiolabeled () tracer studies in rodent models reveal reduced clearance (CL) and higher AUC0–24h for the d4 form, supporting prolonged bioavailability .
Q. How do polymorphic forms of p-Fluoro Prasugrel-d4 Hydrochloride influence its solubility and dissolution kinetics?
- Answer : Polymorphs (e.g., Form I vs. II) exhibit distinct physicochemical properties:
- Solubility : Form I (needle crystals) has 1.8× higher aqueous solubility than Form II (platelets) at 25°C, as determined by static gravimetric methods .
- Dissolution : Use of inline ATR-FTIR and FBRM (focused beam reflectance measurement) reveals Form II’s slower dissolution due to higher interfacial energy, requiring solvent-mediated transformation for bioavailability enhancement .
Q. What analytical strategies resolve contradictions in quantifying active vs. inactive metabolites of p-Fluoro Prasugrel-d4 Hydrochloride in complex biological matrices?
- Answer : Advanced LC-MS/MS workflows are critical:
- Chromatographic separation : C18 columns with ion-pairing agents (e.g., heptafluorobutyric acid) to resolve diastereomers (e.g., R-95913 vs. R-138727) .
- Quantitation : Stable isotope-labeled internal standards (SIL-IS) correct for matrix effects, with validation per FDA bioanalytical guidelines (precision <15% RSD) .
Key Research Gaps and Contradictions
- Isotopic Purity vs. Metabolic Byproducts : While d4 labeling reduces primary metabolism, trace (<1%) non-deuterated byproducts may confound PK studies, necessitating rigorous QC .
- Polymorph Stability : Form I is thermodynamically stable at 25°C but converts to Form II under high humidity (>80% RH), requiring controlled storage conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
